2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride
Overview
Description
2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride typically involves the reaction of 2-chloropyridine with 4-pyridylmethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential drug candidates.
Biological Studies: The compound is studied for its antimicrobial and anticancer properties, making it a valuable tool in biological research.
Materials Science: Pyridine derivatives, including this compound, are used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride involves its interaction with specific molecular targets. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride can be compared with other pyridine derivatives, such as:
2-Chloro-6-methylpyridine: This compound is also a pyridine derivative but with a methyl group instead of a pyridin-4-ylmethyl group.
4-Chloropyridine: Another pyridine derivative with a chlorine atom at the 4-position.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity, making it a valuable compound in various research fields.
Biological Activity
2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following:
- IUPAC Name : this compound
- Molecular Formula : CHClN
- Molecular Weight : Approximately 241.12 g/mol
- Solubility : Exists as a hydrochloride salt, enhancing its solubility in aqueous solutions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Modulation of Neurotransmitter Receptors : The compound has shown potential as a positive allosteric modulator for glutamate receptors, particularly NMDA receptors. This interaction is crucial for enhancing synaptic plasticity and cognitive functions, making it a candidate for treating neurodegenerative diseases and cognitive impairments.
- Antimicrobial Properties : Research indicates that this compound exhibits promising antimicrobial activity against various bacterial strains. It may inhibit bacterial growth by interfering with essential enzymes or cellular processes.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can exhibit antiproliferative effects against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The IC values for some derivatives were reported to be less than 5 μM, indicating potent activity .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of this compound:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0083 - 0.023 mg/mL |
Enterococcus faecalis | 0.013 - 0.137 mg/mL |
Pseudomonas aeruginosa | 0.011 - 0.077 mg/mL |
These results indicate that the compound has significant antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The antiproliferative effects were assessed using various cancer cell lines:
Cell Line | IC Value (μM) |
---|---|
A549 | <5 |
MCF7 | <3 |
HCT116 | <3 |
PC3 | <5 |
These findings highlight the potential of this compound as a lead structure in anticancer drug development .
Case Studies and Research Findings
- Neuroprotective Effects : A study investigated the effects of similar pyridine derivatives on cognitive functions in animal models, demonstrating enhanced memory retention and synaptic plasticity associated with NMDA receptor modulation.
- Synthesis and Derivative Exploration : Researchers synthesized several derivatives of this compound to explore structure-activity relationships (SAR). Modifications at specific positions on the pyridine ring significantly influenced biological activity, suggesting pathways for optimizing therapeutic efficacy .
- Comparative Studies : Comparative studies with other pyridine derivatives revealed that the presence of electron-withdrawing groups, such as chlorine, significantly enhances biological activity against both microbial and cancerous cells .
Properties
IUPAC Name |
2-chloro-6-(pyridin-4-ylmethyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2.ClH/c12-11-3-1-2-10(14-11)8-9-4-6-13-7-5-9;/h1-7H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFWHSLNHNKSJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CC2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803598-55-1 | |
Record name | Pyridine, 2-chloro-6-(4-pyridinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803598-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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